molecular formula C11H21NO3 B12443315 tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate CAS No. 1007306-65-1

tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate

Cat. No.: B12443315
CAS No.: 1007306-65-1
M. Wt: 215.29 g/mol
InChI Key: XTVWTTVLXSZYBZ-UHFFFAOYSA-N
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Description

tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. As a carbamate-protected amino alcohol derivative, it features both a hydroxy group and a Boc-protected amine, making it a versatile intermediate for the construction of more complex molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients (APIs) and for exploring structure-activity relationships. It is supplied with guaranteed high purity and consistency, suitable for advanced research and development applications. Safety Information: This chemical is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVWTTVLXSZYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696840
Record name tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007306-65-1
Record name tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Protection via Di-tert-Butyl Dicarbonate

The most direct method involves reacting 3-(aminomethyl)cyclopentanol with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. In dichloromethane at 0–20°C, this reaction achieves quantitative yields by selectively protecting the primary amine group.

Representative Procedure :
A solution of 3-(aminomethyl)cyclopentanol (2.0 g, 15.4 mmol) in dry dichloromethane (15 mL) is treated with (Boc)₂O (3.7 g, 16.9 mmol) at 0°C. After stirring for 2 hours at room temperature, the mixture is diluted with water, extracted with dichloromethane, and dried over MgSO₄. Solvent removal affords the product as a colorless oil (3.2 g, 98%).

Key Advantages :

  • Selectivity : The Boc group exclusively protects the amine without affecting the hydroxyl group.
  • Scalability : Demonstrated at multi-gram scales with minimal purification.

Phase-Transfer Catalyzed Alkylation

A patent-derived method employs phase-transfer catalysis (PTC) to introduce the carbamate moiety. Using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate, this approach achieves 92% yield under basic conditions.

Optimized Conditions :

  • Substrate : 3-Hydroxycyclopentylmethylamine (1.0 equiv)
  • Reagents : (Boc)₂O (1.1 equiv), TBAB (0.1 equiv), KOH (2.0 equiv)
  • Solvent : Ethyl acetate
  • Temperature : 0–5°C
  • Time : 2 hours

Mechanistic Insight :
The reaction proceeds via in situ generation of a reactive alkoxide intermediate, which undergoes nucleophilic attack on (Boc)₂O. TBAB facilitates ion-pair extraction into the organic phase, enhancing reaction efficiency.

Green Synthesis Using Glycerol as a Solvent

An eco-friendly approach utilizes glycerol as a recyclable solvent. This method avoids hazardous organic solvents and achieves 97% yield under ambient conditions.

Procedure :
A mixture of 3-(aminomethyl)cyclopentanol (1.0 mmol) and (Boc)₂O (1.1 mmol) in glycerol (2 mL) is stirred at 25°C for 1 hour. The product is extracted with petroleum ether/ethyl acetate (9:1), dried, and concentrated. Glycerol is recovered for reuse.

Environmental Benefits :

  • Solvent Recovery : Glycerol is reused ≥5 times without yield loss.
  • Waste Reduction : Eliminates halogenated solvents.

Solid-Phase Synthesis with Cs₂CO₃ Activation

Cesium carbonate-mediated synthesis in acetonitrile at 100°C achieves rapid Boc protection (1 hour, 85% yield). This method is ideal for thermally stable substrates.

Reaction Setup :

  • Substrate : 3-(aminomethyl)cyclopentanol (0.3 mmol)
  • Base : Cs₂CO₃ (1.0 equiv)
  • Solvent : Acetonitrile (3 mL)
  • Temperature : 100°C

Advantages :

  • Speed : Completion within 1 hour.
  • Compatibility : Tolerates electron-withdrawing substituents.

Comparative Analysis of Methods

Method Yield Conditions Purification Scalability
Di-tert-butyl dicarbonate 98% 0–20°C, 2 h Simple extraction Industrial
Phase-transfer catalysis 92% 0–5°C, 2 h Crystallization Pilot-scale
Glycerol solvent 97% 25°C, 1 h None Lab-scale
Cs₂CO₃ activation 85% 100°C, 1 h Chromatography Lab-scale

Critical Observations :

  • Solvent Choice : Dichloromethane and ethyl acetate are preferred for large-scale synthesis due to ease of removal.
  • Temperature Sensitivity : The glycerol method avoids thermal degradation of sensitive substrates.

Stereochemical Considerations

The stereochemistry of the cyclopentanol moiety influences reaction outcomes. For example, tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate requires chiral resolution post-synthesis, whereas racemic mixtures are obtained in non-stereoselective methods.

Resolution Strategy :

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce asymmetry.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of carbamate intermediates.

Troubleshooting Common Issues

Incomplete Boc Protection :

  • Cause : Insufficient (Boc)₂O or competing side reactions.
  • Solution : Use 1.2 equiv of (Boc)₂O and maintain pH >8 with tertiary amines.

Hydroxyl Group Oxidation :

  • Cause : Base-induced dehydrogenation at elevated temperatures.
  • Mitigation : Conduct reactions below 50°C or use protecting groups for the hydroxyl.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as a protecting group for amines .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate derivatives in living organisms .

Medicine: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key analogs and their structural distinctions:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight
tert-Butyl (3-oxocyclopentyl)carbamate (847416-99-3) Cyclopentane 3-oxo, Boc-protected amine C₁₀H₁₇NO₃ 199.25
tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate (1821739-64-3) Cyclopentane 3-methylamino, Boc-protected amine C₁₁H₂₂N₂O₂ 214.31
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate (886505-39-1) Phenyl ring 3-thiophene, Boc-protected amine C₁₅H₁₇NO₂S 275.37
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (1205921-06-7) Azetidine (4-membered ring) 3-hydroxy, Boc-protected ethylamine C₁₀H₂₀N₂O₃ 216.28

Key Observations :

  • Ring Size: Cyclopentane (5-membered) vs. azetidine (4-membered) or phenyl (aromatic) cores influence conformational flexibility and steric effects.
  • Substituents: Hydroxyl vs. ketone or methylamino groups alter polarity, hydrogen-bonding capacity, and metabolic stability. For example, the 3-oxo group in 847416-99-3 increases electrophilicity compared to the hydroxymethyl variant .
Physicochemical Properties
Property tert-Butyl (3-oxocyclopentyl)carbamate tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate
TPSA (Ų) 55.4 ~75 (estimated) 52.6
Log S (Solubility) -1.3 -0.8 (estimated) -3.1
Hydrogen Bond Donors 1 2 1

Analysis :

  • The hydroxymethyl group in the target compound likely increases TPSA and solubility compared to the 3-oxo analog.
  • Aromatic analogs (e.g., 886505-39-1 ) exhibit lower solubility due to hydrophobic thiophene groups .

Biological Activity

Tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N1O3C_{12}H_{23}N_{1}O_{3}, with a molecular weight of approximately 229.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring with a hydroxyl substitution. These structural elements contribute to its biological reactivity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxy and carbamate groups enables the formation of hydrogen bonds, which can modulate enzyme activity. Studies indicate that it may act as an inhibitor or activator of certain biochemical pathways, influencing processes such as neurotransmission and inflammation .

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and neurodegenerative diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurotoxic agents like amyloid-beta, potentially reducing oxidative stress in neuronal cells .
  • Antiviral Activity : There is interest in its role as a prodrug that can release active pharmaceutical ingredients, enhancing antiviral efficacy through controlled release mechanisms .

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
NeuroprotectionProtects astrocytes from amyloid-beta induced toxicity
Antiviral PotentialActs as a prodrug for enhanced delivery of active ingredients

Table 2: Case Studies on Biological Activity

Study Findings Implications
Study on NeuroprotectionDemonstrated moderate protective effects against Aβ-induced cell deathPotential use in Alzheimer's disease treatment
Enzyme Interaction StudyIdentified interactions with specific metabolic enzymesImplications for diabetes and metabolic disorders

Case Studies

  • Neuroprotective Effects Against Amyloid-Beta :
    A study evaluated the impact of this compound on astrocytes exposed to amyloid-beta (Aβ). Results indicated that the compound significantly improved cell viability in the presence of Aβ, suggesting its potential as a neuroprotective agent. The mechanism was linked to reduced production of inflammatory cytokines such as TNF-α .
  • Antiviral Applications :
    Research has explored the compound's potential as an antiviral agent through its role as a prodrug. It was found to enhance the bioavailability of active components when administered, indicating its utility in developing new antiviral therapies .

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